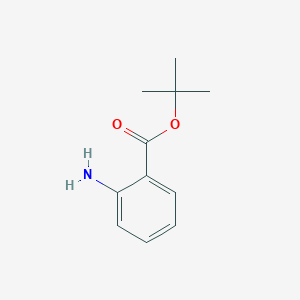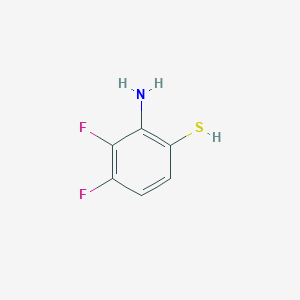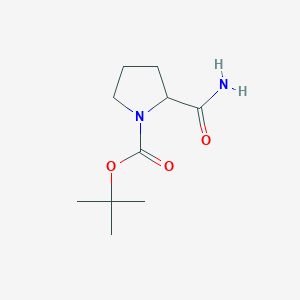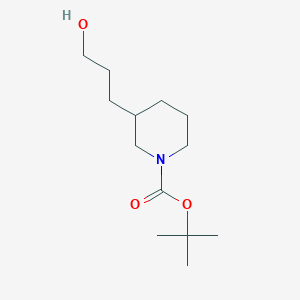
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Intermediate in Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material. This compound is an important intermediate in many biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
- Precursor for Substituted Piperidines : Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, highlighting its role as a versatile precursor (Harmsen, Sydnes, Törnroos, & Haug, 2011).
- Synthesis of Complex Molecules : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in making Vandetanib, involves multiple steps like acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).
Molecular Structure and Pharmacological Potential
- X-ray Diffraction and Antibacterial Activity : tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate shows a specific molecular structure confirmed by X-ray diffraction, along with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Transformations
- Palladium-catalyzed β-Selective C(sp3)-H Arylation : Demonstrating chemical transformations, tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate undergoes Palladium-catalyzed β-selective C(sp3)-H arylation, proving its utility in complex organic syntheses (Millet & Baudoin, 2015).
Synthesis of Other Derivatives
- Derivation of Enantiopure Compounds : The synthesis of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, leads to enantiopure compounds useful in pharmaceutical research (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOZPGKFVICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611233 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-22-8 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

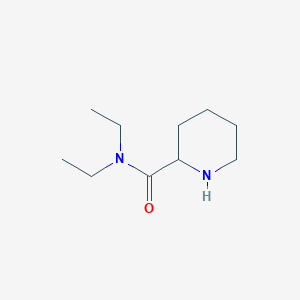


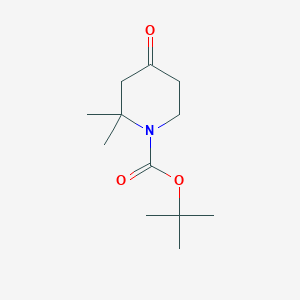

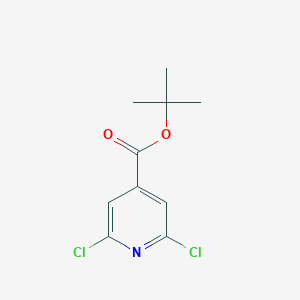
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

